molecular formula C30H29N3O2S B2526672 2-((4-isopropylbenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1251629-30-7

2-((4-isopropylbenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No. B2526672
CAS RN: 1251629-30-7
M. Wt: 495.64
InChI Key: PQYMIUOFYJEIIY-UHFFFAOYSA-N
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Description

The compound "2-((4-isopropylbenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one" is a derivative of the pyrrolo[2,3-d]pyrimidine class, which is known for its pharmacological significance. The pyrrolopyrimidine core is a common feature in molecules with potential therapeutic applications, including antitumor agents .

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives can be achieved through various methods. A green approach to synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones, which are structurally related to pyrrolo[2,3-d]pyrimidines, has been reported using a catalytic four-component reaction involving ketones, ethyl cyanoacetate, elemental sulfur (S8), and formamide, which simplifies the synthesis process and reduces the need for purification . Another method involves a [4+2]-cycloaddition reaction to synthesize a pyrrolo[2,3-d]pyrimidine derivative with phenyl and p-methoxyphenyl substituents . Additionally, a three-step sequence has been used to synthesize antifolate compounds with a pyrrolo[2,3-d]pyrimidine scaffold, demonstrating the versatility of this core structure in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of pyrrolo[2,3-d]pyrimidine derivatives is characterized by a fused pyrimidine and pyrrole ring system. The presence of various substituents, such as phenyl and methoxyphenyl groups, can significantly influence the molecule's properties and biological activity . The pyrrolopyrimidine moiety serves as a scaffold that can be further functionalized to enhance its pharmacological profile .

Chemical Reactions Analysis

Pyrrolo[2,3-d]pyrimidine derivatives can undergo various chemical reactions, including condensation with aromatic aldehydes and furfural to yield substituted derivatives . The reactivity of these compounds can be exploited to introduce different functional groups, which can lead to the discovery of new molecules with potential therapeutic applications. Additionally, the selective S-alkylation of related pyridopyrimidines under phase transfer conditions indicates the possibility of site-specific modifications on the pyrrolopyrimidine core .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolo[2,3-d]pyrimidine derivatives are influenced by their molecular structure. The presence of substituents such as methoxy groups can affect the molecule's solubility, stability, and reactivity. The synthesis methods employed can also impact the purity and yield of the final product, which is crucial for the compound's application in drug development . The ability to synthesize these compounds with high selectivity and under mild conditions is beneficial for their use in medicinal chemistry .

Scientific Research Applications

Chemical Synthesis and Derivative Applications

Research on pyridopyrimidinones derivatives, a category to which our compound of interest belongs, has shown their utility in various scientific fields. For instance, the eco-friendly synthesis of pyridopyrimidinones derivatives has been explored, demonstrating their potential as corrosion inhibitors for carbon steel in acidic environments. This is significant in industrial applications where corrosion resistance is essential (Abdallah, Shalabi, & Bayoumy, 2018).

Biological Activity and Pharmaceutical Research

Novel derivatives of pyrimidinones, such as those synthesized from visnaginone and khellinone, have been studied for their anti-inflammatory and analgesic properties. This indicates the potential of these compounds in developing new pharmaceuticals for pain and inflammation management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antiviral Research

Pyrimidinone derivatives have been investigated for their antiviral activities. For example, certain dihydroalkoxybenzyloxopyrimidine (DABO) derivatives have shown potent inhibitory activity against HIV, highlighting their potential in HIV/AIDS treatment research (Sudbeck et al., 1998).

Anticancer Research

A class of phenylbenzo[4,5]thiazolo[3,2-a]pyrano[2,3-d]pyrimidin-5-one derivatives has shown promising antiproliferative activity against various cancer cell lines. This suggests a potential role for these compounds in cancer research and therapy (Nagaraju et al., 2020).

Antifungal Research

Some pyrimidin-2-amine derivatives have demonstrated effective antifungal properties, providing insights into new antifungal agents' development (Jafar et al., 2017).

properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-7-phenyl-2-[(4-propan-2-ylphenyl)methylsulfanyl]-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N3O2S/c1-20(2)23-13-9-22(10-14-23)19-36-30-32-27-26(24-7-5-4-6-8-24)17-31-28(27)29(34)33(30)18-21-11-15-25(35-3)16-12-21/h4-17,20,31H,18-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYMIUOFYJEIIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)OC)NC=C3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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